BENGHE Foundational & Exploratory

Check Availability & Pricing

Azelaprag: An In-Depth Analysis of its
Cardiorespiratory and Metabolic Impact

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelaprag (BGE-105) is a first-in-class, orally available small molecule agonist of the apelin
receptor (APJ). Positioned as an "exercise mimetic," it is designed to activate the same
signaling pathways as apelin, an exercise-induced peptide (exerkine) known to mediate many
of the metabolic and cardiovascular benefits of physical activity. Early-phase clinical and
preclinical data suggested a promising role for azelaprag in promoting muscle metabolism,
increasing energy expenditure, and preserving cardiorespiratory fitness, particularly in contexts
of disuse atrophy.

This technical guide provides a comprehensive overview of the core scientific data related to
azelaprag's impact on cardiorespiratory and metabolic functions. It includes detailed
experimental protocols from key studies, quantitative data summaries, and diagrams of the
relevant biological pathways and experimental workflows.

Crucially, for drug development professionals, this document also addresses the recent
discontinuation of the Phase 2 STRIDES trial. The trial was halted in December 2024 due to
observations of asymptomatic liver transaminitis in subjects receiving azelaprag, a critical
safety finding that presently overshadows its future development for obesity.
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Mechanism of Action: The Apelin/APJ Signaling
Pathway

Apelin is a peptide that acts as the endogenous ligand for the APJ receptor, a G-protein
coupled receptor (GPCR).[1] This system is a key regulator of cardiovascular function and
energy metabolism.[2][3] Physical exercise is a potent stimulus for apelin release from muscle
(myokine) and cardiac cells (cardiokine).[4]

Upon binding to the APJ receptor, azelaprag, like apelin, initiates a cascade of downstream
signaling events. These pathways, including the PI3K/Akt and MAPK pathways, are integral to
cellular processes that enhance metabolic function and efficiency.[5] In skeletal muscle, this
activation has been shown to increase mitochondrial biogenesis, enhance glucose utilization,
and boost muscle protein synthesis, collectively contributing to improved metabolic health and
physical performance.[2][4]
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Caption: Azelaprag activates the APJ receptor, initiating downstream metabolic pathways.

Clinical Evidence: Phase 1b Bed Rest Study
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The most direct evidence for azelaprag's impact on muscle and cardiorespiratory fitness in
humans comes from a Phase 1b study in older adults subjected to prolonged bed rest, a model
for disuse atrophy.[6]

Experimental Protocol: Phase 1b

o Study Design: A double-blind, placebo-controlled, non-randomized trial.[6][7]
o Participants: 21 healthy volunteers aged 65 years or older.[6]

« Intervention: Participants underwent 10 days of strict bed rest. During this period, they
received daily intravenous infusions of either azelaprag (BGE-105, n=11) or a matching
placebo (n=10).[6][7]

o Primary Endpoints: Safety and tolerability.
e Pharmacodynamic & Efficacy Assessments:

o Muscle Size: Thigh circumference was measured, and the cross-sectional area and
thickness of the vastus lateralis muscle were assessed via ultrasound.[6]

o Muscle Protein Synthesis: Proteomic analysis was performed on muscle microbiopsy
samples to quantify changes in muscle protein production.[6]

o Metabolic & Cardiorespiratory Fitness Prediction: Serum proteomics were analyzed using
SomaSignal™ tests to generate predictive scores for Resting Energy Expenditure (REE)
and maximal oxygen consumption (VO2 max).[8]
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Caption: Workflow for the Phase 1b clinical study of azelaprag in older adults.

Quantitative Data: Phase 1b

Azelaprag treatment resulted in a statistically significant prevention of muscle atrophy and
preservation of metabolic function compared to placebo.[6]
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Outcome Measure

Placebo Group
(n=10)

Azelaprag Group
(n=11)

p-value

Muscle Atrophy

Thigh Circumference

Significant Reduction

Ameliorated

Reduction

<0.005

Vastus Lateralis Size

Significant Reduction

Ameliorated

Reduction

<0.005

Muscle Function

Muscle Protein

Synthesis

Decreased

Ameliorated Decrease

<0.005

Predicted
Metabolic/CRF

(Approx. Change from

Baseline)

(Approx. Change from

Baseline)

N/A

Resting Energy

Expenditure

~ -150 cal/day

~ -25 cal/day

N/A

Cardiorespiratory
Fitness (VO2 max)

~ -1.8 ml/kg/min

~ 0.0 ml/kg/min

N/A

Data for muscle
atrophy and protein
synthesis are based
on statistical
significance reported
in press releases.[6]
Data for REE and
VO2 max are
estimated from
published
presentation graphs
and represent
predicted changes
based on proteomic

analysis.[8]
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Preclinical Evidence: Cardioprotective Effects

Preclinical studies in mouse models provided further evidence of azelaprag's potential benefits
on the cardiorespiratory system, particularly in the context of obesity-related heart failure.

Experimental Protocol: HFpEF Mouse Model

¢ Animal Model: Diet-induced obese (DIO) mice.[7]

o Disease Induction: Heart failure with preserved ejection fraction (HFpEF) was induced by
administering angiotensin Il via a surgically implanted minipump.[7]

o Treatment Groups & Dosing: For 2 weeks, mice were treated with:
o Vehicle: Control group.

o Azelaprag: 1.1 g/L in drinking water plus 115 mg/kg via subcutaneous (SC) injection once
daily.

o Semaglutide: 10 nmol/kg via SC injection once every 3 days.
o Azelaprag + Semaglutide: Combination of the above doses.[7]
e Outcome Assessments:
o Body Weight & Composition: Measured throughout the study using EchoMRL.[7]
o Cardiac Hypertrophy: Assessed via left ventricular posterior wall thickness and diameter.

o Gene Expression: Cardiac tissue was analyzed by gPCR for genes related to cardiac
injury (e.g., BNP) and fibrosis.
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Caption: Experimental workflow for the preclinical HFpEF mouse model study.

Quantitative Data: HFpEF Mouse Model

Azelaprag demonstrated significant cardioprotective and metabolic benefits, both as a
monotherapy and in combination with an incretin agonist.
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Azelaprag Semaglutide Combination
Outcome Measure
Monotherapy Monotherapy Therapy
Body Weight -36% (p<0.0001 vs
_ -21% (p<0.0001) -19% (p<0.0002)
Reduction mono)

Greater reduction in

Cardiac Hypertrophy Prevented Prevented LV diameter (p<0.05
VS mono)
. ) » Enhanced
Cardiac Injury (BNP) Suppressed Not specified

suppression

] ) ) Reduced pro-fibrotic B ]
Cardiac Fibrosis ] Not specified Enhanced reduction
gene expression

All comparisons are
relative to the vehicle
control group unless

otherwise specified.

Clinical Development Setback: The STRIDES Phase
2 Trial

BioAge initiated the STRIDES trial in mid-2024, a randomized, double-blind, placebo-controlled
Phase 2 study designed to evaluate azelaprag in combination with the GIP/GLP-1 agonist
tirzepatide for treating obesity in adults aged 55 and older.[5]

However, in December 2024, BioAge announced the discontinuation of the STRIDES study.
The decision was made after observing asymptomatic liver transaminitis (elevated liver
enzymes) in 11 of the 204 subjects who had been enrolled and were receiving azelaprag. No
such elevations were seen in the tirzepatide-only treatment arm. This safety signal led to the
immediate halt of the trial.

Conclusion and Future Outlook

Azelaprag, an oral apelin receptor agonist, has demonstrated a compelling mechanism of
action as an exercise mimetic. Data from a Phase 1b clinical trial showed that it could prevent
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muscle atrophy and preserve predicted measures of resting energy expenditure and
cardiorespiratory fithess (VO2 max) in a model of disuse. Furthermore, preclinical studies in a
mouse model of HFpEF suggested significant cardioprotective benefits, including the
prevention of cardiac hypertrophy and reduction of injury markers.

Despite this promising early-stage efficacy profile, the development of azelaprag for obesity
has been halted due to a critical safety signal of liver toxicity that emerged in the Phase 2
STRIDES trial. For researchers and drug developers, this outcome underscores the challenge
of translating promising mechanisms into safe and effective therapies. While the preclinical and
Phase 1b data remain scientifically intriguing for the apelin pathway's role in cardiorespiratory
and metabolic health, the future of this specific molecule is uncertain pending further
investigation into the mechanism of its observed hepatotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605792#azelaprag-s-impact-on-cardiorespiratory-
fitness]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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